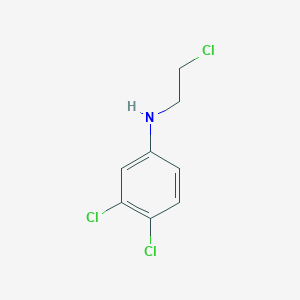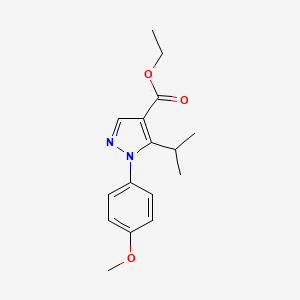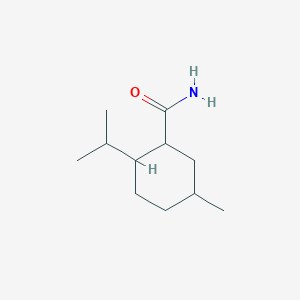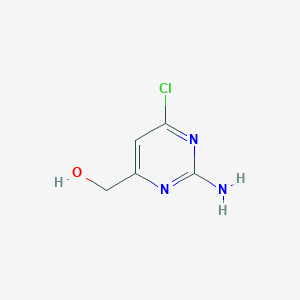![molecular formula C13H16N2O B6612066 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 163814-55-9](/img/structure/B6612066.png)
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole, also known as 4-methoxypyrazole, is a heterocyclic compound that has been used in various scientific studies to investigate its potential applications. This compound has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Additionally, 4-methoxypyrazole has been used in the synthesis of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. As such, this compound has been studied extensively in recent years, and its potential applications are still being explored.
Mécanisme D'action
The exact mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole is not yet fully understood. However, it is believed that this compound may exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole may also interact with various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which play important roles in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been found to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to possess antioxidant and anti-inflammatory effects, as well as antimicrobial activity against a variety of bacteria, fungi, and viruses. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been found to possess anti-diabetic, anti-cancer, and anti-cardiovascular properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is also relatively stable and has a low toxicity profile. However, one of the limitations of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is difficult to obtain in large quantities, as it is not widely available.
Orientations Futures
There are a variety of potential future directions for the use of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole. For example, this compound could be used to develop new drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole could also be used to develop new compounds that possess similar properties, such as antioxidant, antimicrobial, and anti-inflammatory effects. Finally, further research could also be conducted to further explore the mechanisms of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole and its potential applications.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been used in a variety of scientific research applications. For example, this compound has been used in the synthesis of a variety of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been used to investigate its potential antioxidant, antimicrobial, and anti-inflammatory effects. In particular, this compound has been studied for its potential to treat inflammation and oxidative stress-related diseases, such as diabetes, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJDHJZSGBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)










